molecular formula C8H16N2O B1525975 {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol CAS No. 1184754-33-3

{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol

Cat. No. B1525975
CAS RN: 1184754-33-3
M. Wt: 156.23 g/mol
InChI Key: CLQDUVFIFVNYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” is a chemical compound with the formula C7H14N2 . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” is characterized by a bicyclic scaffold . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” are typically centered around the construction of the 8-azabicyclo [3.2.1]octane scaffold . These reactions are often enantioselective and involve the use of acyclic starting materials .


Physical And Chemical Properties Analysis

The molecular weight of “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” is 126.1995 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

One notable application of {3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol derivatives is in the field of organic synthesis, particularly as a catalyst. The ligand tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, derived through a process involving a similar structure, forms a stable complex with CuCl. This complex has been demonstrated to be an exceptional catalyst for the Huisgen 1,3-dipolar cycloaddition, showing compatibility with free amino groups, requiring low catalyst loadings, and operating efficiently at room temperature in water or under neat conditions (Ozcubukcu et al., 2009).

In Stereoselective Ring Expansion

Another application involves the stereoselective ring expansion of 2-azanorbornan-3-yl methanols, closely related to the structure , to yield chiral-bridged azepanes. This process, utilizing Mitsunobu or mesylation conditions, leads to the formation of novel 2-azabicyclo[3.2.1]octane systems, showcasing the versatility of these compounds in generating complex and chiral structures (Wojaczyńska et al., 2012).

In Synthesis of Complex Structures

Additionally, compounds with a similar bicyclic structure have been used in the synthesis of complex organic structures. For example, 2,5-diazabicyclo[2.2.2]octane-3,6-diones undergo selective methanolysis, which is a crucial step in synthesizing 4-amino-6-oxo-2-piperidinecarboxylate systems, indicating the potential of these structures in complex synthetic pathways (Verbist et al., 2004).

Future Directions

The future directions in the research and application of “{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol” and related compounds likely involve the development of more efficient and selective synthesis methods . The wide array of biological activities displayed by the family of tropane alkaloids suggests potential applications in various fields of medicine and biology .

properties

IUPAC Name

(3-amino-1-azabicyclo[2.2.2]octan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(6-11)5-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQDUVFIFVNYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
Reactant of Route 2
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
Reactant of Route 3
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
Reactant of Route 4
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
Reactant of Route 5
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol
Reactant of Route 6
{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.